molecular formula C11H19ClN4O B7016945 2-[2-[(6-Chloro-2-methylpyrimidin-4-yl)-methylamino]ethyl-methylamino]ethanol

2-[2-[(6-Chloro-2-methylpyrimidin-4-yl)-methylamino]ethyl-methylamino]ethanol

Cat. No.: B7016945
M. Wt: 258.75 g/mol
InChI Key: WOTZICWJRRUWSZ-UHFFFAOYSA-N
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Description

2-[2-[(6-Chloro-2-methylpyrimidin-4-yl)-methylamino]ethyl-methylamino]ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro-substituted pyrimidine ring, which is linked to an ethanolamine moiety through a methylaminoethyl chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(6-Chloro-2-methylpyrimidin-4-yl)-methylamino]ethyl-methylamino]ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic substitution of 6-chloro-2-methylpyrimidine with an appropriate amine, followed by further functionalization to introduce the ethanolamine moiety. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Industrial production methods often emphasize the optimization of reaction conditions to maximize yield and minimize waste, and may involve the use of advanced techniques such as microwave-assisted synthesis to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(6-Chloro-2-methylpyrimidin-4-yl)-methylamino]ethyl-methylamino]ethanol can undergo a variety of chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanolamine moiety can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce a wide range of pyrimidine derivatives with different functional groups.

Scientific Research Applications

2-[2-[(6-Chloro-2-methylpyrimidin-4-yl)-methylamino]ethyl-methylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-[(6-Chloro-2-methylpyrimidin-4-yl)-methylamino]ethyl-methylamino]ethanol involves its interaction with specific molecular targets and pathways. The chloro-substituted pyrimidine ring can interact with enzymes and receptors, modulating their activity. The ethanolamine moiety may also play a role in enhancing the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methylpyrimidin-4-ol: A related compound with a hydroxyl group instead of the ethanolamine moiety.

    2-Aminopyrimidine: A simpler pyrimidine derivative with an amino group at the 2-position.

    Dasatinib: A kinase inhibitor with a similar pyrimidine core structure, used in cancer therapy.

Uniqueness

What sets 2-[2-[(6-Chloro-2-methylpyrimidin-4-yl)-methylamino]ethyl-methylamino]ethanol apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chloro-substituted pyrimidine ring and the ethanolamine moiety allows for versatile chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-[2-[(6-chloro-2-methylpyrimidin-4-yl)-methylamino]ethyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN4O/c1-9-13-10(12)8-11(14-9)16(3)5-4-15(2)6-7-17/h8,17H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTZICWJRRUWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N(C)CCN(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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